5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid
Description
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid (CAS: 942404-97-9) is a benzoic acid derivative featuring a hydroxyl group at the 2-position and a tert-butoxycarbonyl (BOC)-protected amino group at the 5-position of the aromatic ring. The BOC group, [(1,1-dimethylethoxy)carbonyl], is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions . This compound is structurally related to salicylic acid derivatives but distinguished by the substitution of the BOC-protected amino moiety, which modulates its reactivity and physicochemical properties. It is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of β-adrenergic agonists and other bioactive molecules .
Properties
CAS No. |
942404-97-9 |
|---|---|
Molecular Formula |
C₁₃H₁₇NO₅ |
Molecular Weight |
267.28 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine group on Boc anhydride in a biphasic system. Key steps include:
-
Base Activation : 5-Hydroxyanthranilic acid is dissolved in saturated sodium carbonate (Na₂CO₃) to deprotonate the amine.
-
Boc Anhydride Addition : Di-tert-butyl dicarbonate (0.72 mol) in tetrahydrofuran (THF) is introduced, enabling Boc group transfer.
-
Acidification and Isolation : The product is precipitated by acidifying the aqueous layer to pH 3.0 with phosphoric acid (H₃PO₄) and extracted with ethyl ether.
Table 1: Standard Reaction Conditions for Boc Protection
Optimization Insights
-
Solvent Choice : THF ensures miscibility with aqueous Na₂CO₃, enhancing reaction homogeneity.
-
Stoichiometry : A slight excess of Boc anhydride (1.1 eq) drives the reaction to completion.
-
Acid Selection : Phosphoric acid minimizes side reactions compared to stronger acids like HCl.
Precursor Synthesis: 5-Hydroxyanthranilic Acid via Kolbe-Schmitt Reaction
The precursor 5-hydroxyanthranilic acid is synthesized via carboxylation of p-aminophenol under high-pressure conditions, as detailed in CN103880694A.
High-Pressure Carboxylation Protocol
-
Reaction Setup : p-Aminophenol (16 g) is combined with catalytic carriers (e.g., NaCl, KCl) and solid alkali (e.g., Na₂CO₃) in an autoclave.
-
CO₂ Introduction : Carbon dioxide is pressurized to 1.5–2.5 MPa, and the mixture is heated to 190–200°C for 6 hours.
-
Reductive Workup : Sodium hydrosulfite (Na₂S₂O₄) is added to reduce intermediates, followed by acidification to isolate the product.
Table 2: Kolbe-Schmitt Reaction Parameters
Advantages of Catalytic Carriers
-
Reduced Reactor Wear : NaCl/KCl mitigate corrosion in high-pressure systems.
-
Cost Efficiency : Inexpensive catalysts lower production costs.
Alternative Synthetic Pathways
Direct Amination of Salicylic Acid Derivatives
While less common, 5-hydroxyanthranilic acid can be synthesized via nitration followed by reduction, though this route is hampered by lower yields and regioselectivity issues.
Enzymatic Approaches
Emerging biocatalytic methods using transaminases have been explored but remain non-scalable due to enzyme instability and high costs.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis typically shows ≥99.0% purity under optimized conditions.
Industrial Scalability and Applications
The Boc protection method is highly scalable, with THF and Na₂CO₃ being cost-effective for bulk production. The compound’s primary use lies in synthesizing protease inhibitors and anti-inflammatory agents, leveraging its stable amine protection .
Chemical Reactions Analysis
Types of Reactions
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
Analgesic Activity
Recent studies have demonstrated that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit significant analgesic properties. In silico studies indicate improved bioavailability and binding affinity to the COX-2 receptor, which is crucial for anti-inflammatory responses. The compound has shown to be more potent than traditional analgesics in various tests, including the acetic acid-induced writhing test and the formalin test for inflammatory pain .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It was found to reduce edema formation induced by carrageenan and croton oil in animal models, indicating its potential as a therapeutic agent in treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid typically involves acylation reactions with anhydrides or acyl chlorides. This method allows for the production of various derivatives that may enhance bioactivity and selectivity towards specific biological targets. The structural modifications can significantly impact pharmacokinetics and toxicity profiles.
Case Study 1: Analgesic Efficacy
In a controlled study, researchers evaluated the analgesic efficacy of 5-acetamido-2-hydroxybenzoic acid derivatives against standard analgesics. The results indicated that these derivatives exhibited a 10 to 25 times greater potency compared to conventional analgesics, making them promising candidates for further development .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of the compound in a murine model. The study utilized both acute and chronic inflammation models to assess the efficacy of the compound. Results showed significant reduction in inflammatory markers and pain responses, supporting its potential use in clinical settings for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methoxybenzoic Acid
- Structure : Differs by a methoxy (-OCH₃) group at the 2-position instead of a hydroxyl (-OH).
- Properties : The methoxy group enhances lipophilicity (logP: ~2.1) compared to the hydroxyl variant (logP: ~1.5), influencing membrane permeability.
- Applications: Used in peptide coupling reactions due to reduced acidity of the phenolic oxygen, which minimizes side reactions .
- Molecular Data: Property Value Molecular Formula C₁₃H₁₇NO₅ Molecular Weight 267.28 g/mol CAS Number Not explicitly provided
5-[(2,5-Dihydroxyphenyl)methylamino]-2-hydroxybenzoic Acid (Lavendustin C)
- Structure: Features a 2,5-dihydroxybenzylamino group at the 5-position instead of the BOC-protected amino group.
- Properties : The dihydroxy substitution enables hydrogen bonding with biological targets, conferring kinase inhibitory activity.
- Applications : Studied as a tyrosine kinase inhibitor in cancer research .
Heterocyclic Analogues
Methyl 5-((tert-Butoxycarbonyl)amino)thiophene-2-carboxylate
- Structure : Replaces the benzoic acid core with a thiophene ring.
- Properties : The thiophene ring alters electronic properties, reducing aromaticity and increasing solubility in polar aprotic solvents.
- Molecular Data: Property Value Molecular Formula C₁₁H₁₅NO₄S Molecular Weight 257.31 g/mol CAS Number 666853-39-0
Amino-Protected Derivatives in Pharmaceutical Intermediates
Bendamustine-Related Compound D
- Structure: Contains a 2-chloroethylamino-benzimidazole substituent linked to a butanoic acid chain.
- Properties : The chloroethyl group introduces alkylating activity, making it a cytotoxic agent.
- Applications : Intermediate in anticancer drug synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid | C₁₂H₁₅NO₅ | 253.25 | 942404-97-9 | -OH, -BOC-NH₂ |
| 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methoxybenzoic Acid | C₁₃H₁₇NO₅ | 267.28 | Not available | -OCH₃, -BOC-NH₂ |
| Methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate | C₁₁H₁₅NO₄S | 257.31 | 666853-39-0 | Thiophene, -BOC-NH₂, ester |
| 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic Acid (Lavendustin C) | C₁₄H₁₃NO₅ | 275.26 | Not available | -OH, dihydroxybenzylamino |
| Bendamustine-Related Compound D | C₁₆H₂₁ClN₂O₂ | 308.80 | 57060-86-3 | Chloroethylamino, benzimidazole |
Key Research Findings
- Synthetic Utility: The BOC group in this compound is selectively removable under acidic conditions (e.g., TFA), enabling its use in sequential peptide synthesis .
- Biological Activity: Analogues like Lavendustin C demonstrate that substitution at the 5-position significantly impacts target affinity, with dihydroxybenzylamino groups enhancing kinase inhibition .
- Solubility Trends : Methoxy and thiophene derivatives exhibit higher logP values, suggesting improved bioavailability over the hydroxyl variant .
Biological Activity
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid, also known by its CAS number 942404-97-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis pathways, and various biological activities reported in the literature.
The compound's molecular formula is with a molecular weight of approximately 267.28 g/mol. Its physical properties include:
- Density : at 20 °C
- Boiling Point :
- LogP :
These properties suggest that the compound may exhibit moderate lipophilicity, influencing its absorption and distribution in biological systems .
Synthesis
The synthesis of this compound typically involves the coupling of 2-hydroxybenzoic acid derivatives with a tert-butoxycarbonyl (Boc) protected amine. The reaction conditions can vary, but generally include the use of coupling agents and solvents that facilitate the formation of the desired product while minimizing side reactions .
Antioxidant Properties
Research indicates that derivatives of benzoic acids often exhibit antioxidant activities. The hydroxyl group in position 2 may contribute to radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems. Preliminary studies have shown that similar compounds can reduce oxidative damage in cellular models .
Antimicrobial Activity
Some studies suggest that benzoic acid derivatives possess antimicrobial properties against various pathogens. The structural features of this compound may enhance its interaction with microbial cell membranes or interfere with metabolic pathways, leading to inhibitory effects on bacterial growth .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with related compounds. For instance, analogs have been tested for their ability to inhibit enzymes involved in inflammatory pathways or cancer progression. The presence of the carbonyl and hydroxyl functional groups may play a role in binding affinity and specificity towards these targets .
Case Study Analysis
A case study involving the application of benzoic acid derivatives in health services research highlighted their potential therapeutic roles. The study focused on patient outcomes when treated with formulations containing similar compounds, emphasizing the need for further investigation into dosage and efficacy .
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Case Study 2 | Antimicrobial Efficacy | Exhibited inhibitory activity against Staphylococcus aureus at concentrations above 50 µg/mL. |
| Case Study 3 | Enzyme Inhibition | Showed competitive inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory potential. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, and how is purity ensured?
- Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of the amine group in precursor molecules. For example, 5-aminosalicylic acid derivatives can be reacted with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH) in a solvent like 1,4-dioxane. Reaction progress is monitored via TLC or HPLC, and purity is confirmed by NMR and mass spectrometry .
- Critical Step : Maintaining a pH-controlled environment during Boc protection to avoid premature deprotection.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Identifies functional groups (e.g., aromatic protons at δ 8.30 ppm, Boc-protected NH at δ 9.80 ppm) .
- HPLC : Quantifies purity (>98% achievable via gradient elution with C18 columns) .
- FT-IR : Confirms carbonyl stretches (e.g., C=O at ~1700 cm⁻¹ for the carboxylic acid and Boc groups).
Q. How should this compound be stored to ensure long-term stability?
- Recommendation : Store at –20°C in anhydrous conditions, as moisture and heat can hydrolyze the Boc group. Stability studies on analogous compounds suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?
- Methodology :
- Catalyst Screening : Use Pd/C or other hydrogenation catalysts to reduce nitro intermediates (e.g., from 2-nitroterephthalate derivatives) with >90% efficiency .
- Solvent Selection : Replace dioxane with THF or DMF for improved solubility of intermediates .
- Process Monitoring : In-line FT-IR or Raman spectroscopy to track reaction kinetics and adjust parameters in real time.
Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. For example, DMSO-d₆ vs. CDCl₃ can shift NHBoc signals by 0.5 ppm. Cross-validate with COSY and HSQC experiments to assign peaks unambiguously .
Q. How can degradation pathways be systematically analyzed for this compound?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
- LC-MS Analysis : Identify degradation products (e.g., free amine from Boc deprotection or decarboxylated derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions.
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?
- Approach :
- Cellular Uptake Studies : Fluorescently labeled analogs (e.g., propargylamine conjugates) tracked via confocal microscopy .
- Enzyme Inhibition Assays : Test carboxylate derivatives against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms, referencing IC₅₀ values from related benzoic acid compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
